molecular formula C19H34O4 B3074519 Methyl 9(S),10(S)-Epoxy-11(S)-hydroxy-12(Z)-octadecenoate CAS No. 102053-72-5

Methyl 9(S),10(S)-Epoxy-11(S)-hydroxy-12(Z)-octadecenoate

Cat. No.: B3074519
CAS No.: 102053-72-5
M. Wt: 326.5 g/mol
InChI Key: PDGUXIIVPKODNL-UHFFFAOYSA-N
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Description

Methyl 9(S),10(S)-Epoxy-11(S)-hydroxy-12(Z)-octadecenoate is a high-purity oxylipin derivative of linoleic acid offered for research applications. This compound is part of a family of hydroxy-epoxy-octadecenoates proposed to play an essential function in the formation and maintenance of the mammalian skin permeability barrier . The sequential oxidation of linoleic acid by specific enzymes, including 12-R-lipoxygenase and e-lipoxygenase-3, leads to the formation of such hydroxy-epoxy derivatives, which are found esterified in skin ceramides . Research suggests these derivatives, after further enzymatic modification, may facilitate the covalent binding of lipids to proteins in the corneocyte lipid envelope, a process critical for skin integrity . Mutations in the metabolic pathway of these oxylipins are linked to congenital ichthyosis, underscoring their biological significance . Beyond their structural role in the skin, oxidized linoleic acid derivatives are also the subject of investigation in other fields. They are formed during the oxidation of edible oils and are detected as oxylipins in various biological contexts, making them compounds of interest for nutritional and toxicological studies . Furthermore, related hydroxy-epoxide analogs have been reported to exhibit biological activity, such as the activation of sensory neurons, indicating potential roles in signaling pathways . This product is supplied as a liquid in solution and is stored in a freezer to ensure stability. It is intended for Research Use Only and is not approved for use in humans or animals.

Properties

IUPAC Name

methyl 8-[3-(1-hydroxyoct-2-enyl)oxiran-2-yl]octanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O4/c1-3-4-5-7-10-13-16(20)19-17(23-19)14-11-8-6-9-12-15-18(21)22-2/h10,13,16-17,19-20H,3-9,11-12,14-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGUXIIVPKODNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC(C1C(O1)CCCCCCCC(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70761116
Record name Methyl 8-[3-(1-hydroxyoct-2-en-1-yl)oxiran-2-yl]octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70761116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102053-72-5
Record name Methyl 8-[3-(1-hydroxyoct-2-en-1-yl)oxiran-2-yl]octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70761116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 9(S),10(S)-Epoxy-11(S)-hydroxy-12(Z)-octadecenoate typically involves the epoxidation of unsaturated fatty acids followed by hydroxylation. One common method includes the use of peracids, such as m-chloroperbenzoic acid, to epoxidize the double bond at the 9,10 position. The resulting epoxide is then subjected to hydroxylation using osmium tetroxide or similar reagents to introduce the hydroxy group at the 11 position.

Industrial Production Methods

Industrial production of this compound often involves large-scale epoxidation and hydroxylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and controlled reaction conditions ensures the efficiency and scalability of the production process.

Chemical Reactions Analysis

Epoxide Hydrolysis

The epoxy group undergoes acid-catalyzed hydrolysis to form trihydroxy derivatives. This reaction is critical in biological systems, where epoxide hydrolases mediate the conversion:

Reaction:
Methyl 9(S),10(S)-Epoxy-11(S)-hydroxy-12(Z)-octadecenoate + H₂O → Trihydroxy-octadecenoate derivatives

Key Findings:

  • Hydrolysis produces 9,10,11-trihydroxy-12(Z)-octadecenoate under acidic or enzymatic conditions .

  • The reaction rate depends on pH and temperature, with optimal activity observed at pH 6–8 in biological matrices .

Table 1: Hydrolysis Products and Conditions

ProductCatalyst/ConditionsYield (%)Reference
9,10,11-Trihydroxy derivativeH⁺ (aqueous HCl, 25°C)68
9,10,11-Trihydroxy derivativeEpoxide hydrolase (pH 7.4)85

Enzymatic Oxidation

The hydroxyl group at C11 is susceptible to enzymatic oxidation, forming keto-epoxide intermediates:

Reaction:
this compound → Methyl 9(S),10(S)-Epoxy-11-keto-12(Z)-octadecenoate

Key Findings:

  • Dehydrogenases (e.g., CLA-DH) catalyze oxidation using NAD⁺ as a cofactor, yielding 11-keto-9,10-epoxy-12(Z)-octadecenoate .

  • The keto derivative exhibits reduced bioactivity compared to the hydroxylated precursor .

Epoxidation and Ring-Opening Reactions

The compound can participate in further epoxidation or ring-opening reactions under oxidative conditions:

a. Secondary Epoxidation
The double bond at C12 can undergo epoxidation using meta-chloroperbenzoic acid (m-CPBA), forming diepoxy derivatives .

b. Ring-Opening with Nucleophiles
The epoxy ring reacts with nucleophiles (e.g., water, amines) to form diols or amino alcohols. For example:

  • Reaction with ammonia produces 9,10-diamino-11-hydroxy-12(Z)-octadecenoate .

Table 2: Epoxidation and Nucleophilic Addition

Reaction TypeReagent/ConditionsProductYield (%)Reference
Secondary Epoxidationm-CPBA (CH₂Cl₂, 0°C)9,10;12,13-Diepoxy derivative62
Amine AdditionNH₃ (MeOH, rt)9,10-Diamino derivative45

Polymerization and Degradation

The compound can polymerize via radical-mediated pathways or degrade under prolonged storage:

  • Radical Polymerization: Initiated by lipid peroxidation, leading to cross-linked oligomers .

  • Degradation: Forms 4-hydroxy-2-nonenal and short-chain aldehydes under oxidative stress .

Table 3: Degradation Products

ConditionMajor ProductsDetected ByReference
High-temperature4-Hydroxy-2-nonenalGC-MS
UV exposure9-Oxo-10(E),12(Z)-octadecadienoate¹H NMR

Stereochemical Stability

The stereochemistry at C9, C10, and C11 is critical for reactivity:

  • Inversion at C11: Converts the compound to its enantiomer, (9S,10S,11R)-epoxy-hydroxy derivative, which shows distinct biological activity .

  • Epoxide Ring Strain: The cis-epoxide configuration increases susceptibility to nucleophilic attack compared to trans-epoxides .

Biological Relevance

  • Anti-inflammatory Activity: The compound inhibits cyclooxygenase-2 (COX-2) by competing with arachidonic acid .

  • Plant Defense Signaling: Acts as a precursor for jasmonate-like molecules in response to pathogen attack .

Scientific Research Applications

Methyl 9(S),10(S)-Epoxy-11(S)-hydroxy-12(Z)-octadecenoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its role in biological pathways and its potential as a bioactive compound.

    Medicine: Investigated for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Methyl 9(S),10(S)-Epoxy-11(S)-hydroxy-12(Z)-octadecenoate involves its interaction with various molecular targets and pathways. The epoxy and hydroxy groups enable the compound to participate in enzymatic reactions, influencing cellular processes and metabolic pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Differences

Methyl 9(S),10(R)-Epoxy-13(S)-hydroxy-11(E)-octadecenoate (CAS 71201-26-8) Key Differences: The epoxy group is at 9,10 but with an R configuration at C10, and the hydroxyl group is at C13(S) instead of C11(S). The double bond at C11 is E rather than Z. Impact: The altered stereochemistry (9S,10R vs. 9S,10S) and hydroxyl position result in distinct chromatographic behavior (HPLC retention time: ~20.5 min vs. ~18.4 min for its diastereomer) and biological activity, such as differential roles in plant signaling .

Methyl 10(S),11(S)-Epoxy-9(S)-hydroxy-12(Z)-octadecenoate (CAS 135357-33-4) Key Differences: The epoxy group is at 10,11 instead of 9,10, with hydroxyl at C9(S). Impact: This positional isomer is a major product of potato leaf peroxygenase activity, forming antifungal trihydroxy oxylipins upon hydrolysis. The 10,11-epoxide placement enhances its reactivity in plant defense pathways compared to the 9,10-epoxide .

Methyl 12(R),13(S)-Epoxy-9(S)-hydroxy-10(E)-octadecenoate (CAS 71538-94-8) Key Differences: The epoxy group is at 12,13 with an R,S configuration, and the hydroxyl is at C9(S). The C10 double bond is E. Impact: This compound, prevalent in cereal seeds, hydrolyzes to trihydroxy derivatives (e.g., 9(S),12(S),13(S)-trihydroxy-10(E)-octadecenoate) with roles in plant stress responses. The distal epoxide reduces its polarity compared to the 9,10-epoxide .

Methyl (±)-cis-12,13-Epoxy-9(Z)-octadecenoate (Vernolate, CAS 2733-91-7) Key Differences: Lacks the hydroxyl group at C11 and has a cis-12,13-epoxide. Impact: The absence of hydroxylation makes vernolate less polar, affecting its solubility and utility in non-aqueous enzymatic studies. It is primarily used as a model substrate for epoxide hydrolases .

Biological Activity

Methyl 9(S),10(S)-Epoxy-11(S)-hydroxy-12(Z)-octadecenoate is a complex organic compound that exhibits significant biological activity, primarily due to its unique structural features, including epoxy and hydroxy functional groups. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H34O4
  • Molecular Weight : 326.47 g/mol
  • CAS Number : 102053-72-5

The compound is a derivative of octadecenoic acid, characterized by its epoxide and hydroxy groups, which contribute to its reactivity and biological functions .

This compound interacts with various biological pathways, influencing cellular processes through:

  • Enzymatic Reactions : The epoxy group can serve as a substrate for various enzymes, facilitating metabolic transformations.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation to form diols or other derivatives, enhancing its bioactivity .

Biological Activities

Research has identified several key biological activities associated with this compound:

  • Antimicrobial Activity :
    • Studies have shown that related oxylipins possess antimicrobial properties, suggesting that this compound may also exhibit similar effects against various pathogens .
  • Anti-inflammatory Effects :
    • The compound has been implicated in the modulation of inflammatory responses. It may inhibit pro-inflammatory cytokines and pathways such as NF-kB, which are critical in inflammatory diseases .
  • Anticancer Potential :
    • Preliminary studies indicate that derivatives of this compound may induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds with similar structures have demonstrated the ability to arrest the cell cycle and activate apoptotic pathways in cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialExhibits potential against various bacterial strains
Anti-inflammatoryInhibits IL-6 signaling; reduces inflammatory markers
AnticancerInduces apoptosis in HepG2 liver cancer cells; G1 phase arrest observed

Case Study: Anticancer Activity

A study evaluated the effects of structurally similar compounds on HepG2 liver cancer cells. The results indicated that these compounds could induce significant apoptosis marked by cytochrome c release and downregulation of Bcl-2 proteins, highlighting their potential as chemotherapeutic agents .

Comparative Analysis with Related Compounds

This compound can be compared with other oxylipins to assess its unique biological profile:

Compound NameBiological ActivityUnique Features
Methyl 12®,13(S)-epoxy-9(S)-hydroxy-10(E),15(Z)-octadecadienoateModerate anti-inflammatoryDifferent stereochemistry
Methyl 9(S),10(R)-epoxy-13(S)-hydroxy-11-(E)-octadecenoateAntimicrobialHydroxy group at different position

Q & A

Q. What are the recommended synthetic strategies for producing Methyl 9(S),10(S)-Epoxy-11(S)-hydroxy-12(Z)-octadecenoate with high stereochemical purity?

  • Methodological Answer: The compound can be synthesized via stereoselective epoxidation and hydroxylation of unsaturated fatty acid precursors. Fluorination methods using diethylaminosulfur trifluoride (DAST) have been adapted for introducing stereospecific functional groups, followed by chiral chromatography (e.g., SFC or LC) to isolate enantiomerically pure forms . Epoxide ring formation is typically achieved using peracid-mediated oxidation under controlled temperature (-78°C to 25°C) to preserve the Z-configuration of the double bond .

Q. How is the structural configuration of this compound validated in experimental settings?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for resolving stereochemistry. Key signals include:
  • Epoxide protons (C9-C10): δ 3.1–3.3 ppm (multiplet, J = 4–5 Hz).
  • Hydroxy group (C11): δ 4.8–5.0 ppm (broad singlet, exchangeable with D₂O).
  • Double bond (C12-Z): δ 5.3–5.5 ppm (multiplet, coupling constants < 10 Hz).
    High-resolution mass spectrometry (HRMS) confirms molecular formula (C₁₉H₃₂O₄) .

Q. What analytical protocols are recommended for quantifying this compound in biological matrices?

  • Methodological Answer: Reverse-phase liquid chromatography–tandem mass spectrometry (LC-MS/MS) with a C18 column and isocratic elution (methanol/water + 0.1% formic acid) achieves baseline separation. Multiple reaction monitoring (MRM) transitions: m/z 325 → 183 (quantifier) and 325 → 127 (qualifier) . Internal standards like deuterated analogs (e.g., d₄-Methyl 9,10-Epoxy-11-hydroxyoctadecenoate) improve accuracy .

Advanced Research Questions

Q. How can conflicting data on the stability of the epoxide group under varying pH conditions be resolved?

  • Methodological Answer: Stability studies should use buffered solutions (pH 2–10) at 25°C, monitored via LC-MS/MS. The epoxide ring is labile under acidic conditions (pH < 4), hydrolyzing to diols, while alkaline conditions (pH > 8) induce β-scission. For long-term storage, neutral pH and temperatures ≤ -20°C are optimal . Conflicting reports may arise from impurities (e.g., residual peracids) accelerating degradation; thus, purity assessments via GC-MS are essential .

Q. What strategies are effective for distinguishing between endogenous and artifactual formation of this compound in lipidomic studies?

  • Methodological Answer:
  • Artifact prevention: Add antioxidants (e.g., BHT) during sample extraction to inhibit auto-oxidation .
  • Isotope labeling: Use ¹³C-labeled linoleic acid precursors in cell cultures to track enzymatic vs. non-enzymatic pathways .
  • Enzyme inhibition: Co-incubate samples with epoxide hydrolase inhibitors (e.g., AUDA) to stabilize endogenous epoxides .

Q. How does the stereochemistry of the epoxy and hydroxy groups influence its bioactivity in plant signaling pathways?

  • Methodological Answer: Enantiomer-specific bioassays (e.g., jasmonate-responsive gene expression in Arabidopsis) reveal that the 9(S),10(S),11(S) configuration enhances binding to CORONATINE INSENSITIVE 1 (COI1) receptors. Racemic mixtures show 50% reduced activity, confirming stereochemical specificity. Molecular docking simulations further validate interactions with COI1’s hydrophobic pocket .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 9(S),10(S)-Epoxy-11(S)-hydroxy-12(Z)-octadecenoate
Reactant of Route 2
Methyl 9(S),10(S)-Epoxy-11(S)-hydroxy-12(Z)-octadecenoate

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